2-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Description
Overview of Imidazole-Phenol Hybrid Scaffolds in Modern Organic and Inorganic Chemistry
Imidazole-phenol hybrid scaffolds are a class of organic compounds that feature both an imidazole (B134444) and a phenol (B47542) moiety within their molecular structure. This combination is not merely a random assortment of functional groups; rather, it results in a synergistic interplay that imparts these molecules with distinctive chemical reactivity and physical properties.
In organic chemistry, these scaffolds are prized for their versatility in synthesis and their ability to participate in a wide array of chemical transformations. The imidazole ring, with its two nitrogen atoms, can act as a base, a nucleophile, or a ligand, while the hydroxyl group of the phenol can be involved in hydrogen bonding and can be readily converted into other functional groups. This dual functionality makes them valuable building blocks for the construction of more complex molecules.
In the domain of inorganic chemistry, the nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group can coordinate with metal ions, forming stable complexes. This has led to their extensive use in coordination chemistry, where they serve as ligands for a variety of metals. The resulting metal complexes have shown promise in catalysis, materials science, and as models for biological systems.
Significance of 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol within Heterocyclic Chemistry and its Derivatives
Within the broader family of imidazole-phenol hybrids, this compound holds a special place. The presence of the two methyl groups on the imidazole ring influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and coordination behavior.
The strategic placement of the phenol group at the 2-position of the imidazole ring allows for the formation of a stable six-membered chelate ring upon coordination with a metal ion. This "pincer-like" arrangement often leads to enhanced stability of the resulting metal complexes.
Furthermore, the core structure of this compound serves as a versatile template for the synthesis of a wide range of derivatives. By modifying the substituents on either the imidazole or the phenol ring, chemists can fine-tune the properties of the molecule to suit specific applications. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's photophysical properties, making it suitable for use in fluorescent sensors or optoelectronic devices.
Historical Context and Evolution of Research on Imidazole-Phenol Systems
The study of imidazoles dates back to the 19th century, with their initial discovery and synthesis. However, the systematic investigation of imidazole-phenol hybrid systems is a more recent development, gaining momentum in the latter half of the 20th century. Early research in this area was primarily focused on the synthesis and basic characterization of these compounds.
The evolution of analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, has played a pivotal role in advancing our understanding of the structure and bonding in these molecules. These tools have provided invaluable insights into the three-dimensional arrangement of atoms and the nature of the interactions between the imidazole and phenol moieties.
In recent decades, the research focus has shifted towards exploring the functional aspects of imidazole-phenol systems. This has been driven by the growing demand for new materials with tailored properties for applications in areas such as catalysis, sensing, and medicine.
Current State of the Art and Emerging Trends in the Study of this compound
Current research on this compound and its derivatives is vibrant and multifaceted. One of the most active areas of investigation is their application as ligands in coordination chemistry. Scientists are designing and synthesizing novel metal complexes with this ligand to develop new catalysts for organic transformations and to create materials with interesting magnetic and optical properties.
Another exciting trend is the use of these compounds as fluorescent chemosensors for the detection of metal ions. researchgate.net The ability of the imidazole-phenol scaffold to selectively bind to specific metal ions, leading to a change in its fluorescence, is being harnessed to develop highly sensitive and selective analytical tools. researchgate.net For example, derivatives of this compound have been shown to act as "on-off" fluorescent systems for the detection of ions like Fe³⁺. researchgate.net
The exploration of the photophysical properties of these molecules is also a key area of research. By understanding how the molecular structure influences the absorption and emission of light, researchers are working towards the development of new photoactive materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Scope and Research Objectives for Comprehensive Investigation of the Chemical Compound
A comprehensive investigation of this compound would encompass a range of research objectives aimed at fully elucidating its chemical behavior and potential applications. Key objectives would include:
Synthetic Methodology: The development of efficient and environmentally friendly synthetic routes to this compound and its derivatives is a primary goal. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste.
Structural and Spectroscopic Characterization: A thorough characterization of the compound and its derivatives using a variety of analytical techniques is essential. This would involve detailed studies using NMR, mass spectrometry, and X-ray crystallography to confirm their structures and to understand the subtle interplay of steric and electronic effects.
Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a wide range of metal ions would be a key research focus. This would involve the synthesis and characterization of the resulting metal complexes and an evaluation of their potential applications in catalysis and materials science.
Photophysical Properties: A detailed study of the absorption and emission properties of the compound and its metal complexes is crucial for identifying its potential in sensing and optoelectronics. This would involve measuring quantum yields, fluorescence lifetimes, and studying the effect of the environment on its photophysical behavior.
Theoretical Modeling: The use of computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure and properties of these molecules. Theoretical calculations can complement experimental findings and aid in the rational design of new derivatives with enhanced properties.
By pursuing these research objectives, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of advanced materials and technologies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)13-11(12-7)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,12,13) |
InChI Key |
IGYRYVXSMLUMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 4,5 Dimethyl 1h Imidazol 2 Yl Phenol
Advanced Synthetic Routes for 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol and its Analogues
The construction of the this compound scaffold can be achieved through various modern synthetic strategies that prioritize efficiency, control, and sustainability.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net The synthesis of 2,4,5-trisubstituted imidazoles, including phenolic derivatives, is frequently accomplished using a three-component condensation. researchgate.netresearchgate.net
The general approach for a 2-aryl-4,5-dialkyl-imidazole involves the reaction of a 1,2-diketone, an aromatic aldehyde, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate. For the specific synthesis of this compound, the reactants would be 2,3-butanedione (B143835) (diacetyl), salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), and ammonium acetate. This one-pot condensation provides a direct and atom-economical route to the target structure. Analogous reactions using benzil (B1666583) instead of 2,3-butanedione yield 2-aryl-4,5-diphenyl-imidazoles. nih.govjchr.org The primary advantage of MCRs is their operational simplicity, convergence, and the ability to generate complex molecules in a single step. researchgate.net
| Component 1 | Component 2 | Component 3 | Product Type |
| 2,3-Butanedione | Salicylaldehyde | Ammonium Acetate | 2-(2-hydroxyphenyl)-4,5-dimethyl-1H-imidazole |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | 2,4,5-Triaryl-1H-imidazole |
| 9,10-Phenanthrenequinone | Aromatic Aldehyde | Ammonium Acetate | 2-Aryl-1H-phenanthro[9,10-d]imidazole |
The efficiency of imidazole (B134444) synthesis can be significantly enhanced through catalysis. A variety of catalytic systems have been developed, ranging from metal complexes to nano-materials and biocatalysts.
Nano-catalysis: Nano silica (B1680970) (nano SiO2) has been effectively used as a catalyst for the synthesis of an analogue, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol. researchgate.net The use of nano-catalysts like nano SiO2 offers benefits such as high product yields, shorter reaction times, and a broad substrate scope, aligning with green chemistry principles. researchgate.net
Metal-catalyzed Reactions: Transition metal catalysts are also prominent in imidazole synthesis. For instance, a reductive-oxidative catalyst system of MnO2/FeSO4 has been employed for the one-pot synthesis of 2,4,5-triaryl imidazoles under mild conditions. jchr.orgjchr.org Copper-catalyzed methods have been developed for the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Furthermore, erbium triflate has been shown to catalyze the multicomponent reaction of α-azido chalcones, aldehydes, and anilines to yield highly substituted imidazoles. organic-chemistry.org Ionic liquids have also been utilized as catalysts, sometimes in conjunction with microwave irradiation, to improve reaction rates and yields. ppor.az
| Catalyst System | Reaction Type | Advantages |
| Nano SiO2 | Three-component cyclization | High yield, short reaction time, green media |
| MnO2/FeSO4 | Reductive-oxidative condensation | Mild conditions, excellent yields |
| CuCl2·2H2O | Diamination of alkynes | Regioselective, good yields |
| Ionic Liquids | Catalytic condensation | Environmentally friendly, efficient |
Regioselectivity is a critical aspect of synthesizing substituted imidazoles, as it determines the precise arrangement of functional groups on the heterocyclic ring. For a compound like this compound, regiochemical control is essential during both the initial ring formation and subsequent derivatization steps. For instance, when using an unsymmetrical diketone, the aldehyde can condense at two different positions, leading to isomeric products. The choice of catalyst and reaction conditions can influence this selectivity.
Protocols have been developed for the regioselective synthesis of 1,4-disubstituted imidazoles, which can be challenging to prepare using traditional methods. rsc.org These methods often involve sequential steps rather than one-pot condensations to ensure the desired connectivity. rsc.org In the context of imidazole-phenol derivatization, regioselectivity also applies to reactions on the phenol (B47542) ring, where electrophilic substitution could occur at multiple positions. Directing groups and carefully chosen reaction conditions are necessary to achieve the desired substitution pattern. thesciencein.org
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.gov The synthesis of imidazole derivatives has been a fertile ground for the application of these principles. researchgate.net
Key green approaches include:
Use of Bio-catalysts: Natural, non-toxic, and biodegradable catalysts derived from sources like lemon juice and Syzygium cumini (Java plum) seed extract have been successfully used for the one-pot synthesis of triaryl-imidazoles. jipbs.comresearchgate.netrasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in environmentally benign solvents like water or ethanol (B145695) reduces waste and avoids the use of hazardous organic solvents. rasayanjournal.co.inasianpubs.org One-pot, solvent-free procedures for imidazole synthesis have been developed that offer high yields and easy work-up. asianpubs.org
Energy-Efficient Methods: The use of microwave or ultrasonic irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
These green methodologies not only minimize environmental impact but often lead to improved reaction efficiency, higher yields, and simplified purification processes. researchgate.netrasayanjournal.co.in
Functional Group Transformations and Chemical Derivatization of the Core Structure
The this compound core structure possesses multiple sites for chemical modification, including the imidazole nitrogen atoms, the phenolic hydroxyl group, and the aromatic ring of the phenol.
The phenolic hydroxyl group is a versatile handle for introducing a wide range of functional groups, thereby tuning the molecule's physical, chemical, and biological properties. nih.gov Common transformations include:
Etherification: The phenolic proton can be abstracted by a base, and the resulting phenoxide can react with an alkyl halide (Williamson ether synthesis) to form an ether. This modification removes the acidic proton and can be used to attach various alkyl or aryl chains.
Esterification: Reaction of the phenol with an acyl chloride or carboxylic anhydride, typically in the presence of a base, yields a phenyl ester. This is a common strategy for creating prodrugs or modifying the electronic properties of the system. nih.gov
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic substitution on the phenol ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can be performed, although conditions must be chosen carefully to avoid side reactions. For instance, new thymol (B1683141) sulfonamide derivatives have been prepared via electrophilic substitution on the thymol aromatic ring. nih.gov
These modifications can significantly alter the molecule's properties, such as its antioxidant potential or its ability to coordinate with metal ions. nih.govnih.gov
Substitutions on the Imidazole Ring System
The reactivity of the imidazole ring in this compound is influenced by the electronic effects of the dimethyl and phenol substituents. The imidazole ring is generally susceptible to electrophilic substitution, and the specific positions of substitution are directed by the existing groups.
Electrophilic Substitution:
Electrophilic substitution reactions on the imidazole ring of related compounds, such as 4,5-dimethyl-2-phenyl-1H-imidazole, can occur on the phenyl ring. For the title compound, electrophilic attack on the imidazole ring itself is also a possibility. The nitrogen atoms in the imidazole ring can be protonated or alkylated. N-alkylation of imidazoles is a common reaction, and in the case of this compound, this would lead to the formation of imidazolium (B1220033) salts. The specific site of alkylation (N-1 or N-3) can be influenced by the steric hindrance imposed by the adjacent phenol group.
Nucleophilic Substitution:
Nucleophilic substitution on the imidazole ring is generally less favorable unless the ring is activated by electron-withdrawing groups. In the case of this compound, the electron-donating nature of the methyl groups would further disfavor direct nucleophilic attack on the imidazole carbons. However, derivatization can introduce leaving groups onto the ring, making it more susceptible to nucleophilic substitution.
A summary of potential substitution reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a base | 1-Alkyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol or 3-Alkyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol |
| Halogenation | Halogenating agents (e.g., Br₂, Cl₂) | Halogen-substituted imidazole derivatives |
| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted imidazole derivatives |
Reaction Mechanisms of Derivatization Reactions
The mechanisms of derivatization reactions of this compound are centered on the fundamental principles of electrophilic and nucleophilic reactions.
Mechanism of N-Alkylation: N-alkylation of the imidazole ring proceeds via a nucleophilic substitution mechanism, likely SN2. The lone pair of electrons on one of the imidazole nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This is a concerted, one-step process where the nucleophile attacks as the leaving group departs. libretexts.orggacariyalur.ac.inorganic-chemistry.org The choice of solvent and base can influence the reaction rate and regioselectivity.
Mechanism of Electrophilic Aromatic Substitution: For electrophilic substitution on the imidazole ring, the mechanism involves the initial formation of a sigma complex (or arenium ion) intermediate. The electrophile attacks the electron-rich imidazole ring, and the positive charge of the intermediate is delocalized through resonance. A subsequent deprotonation step restores the aromaticity of the ring. The position of the attack is influenced by the directing effects of the existing substituents.
Reaction Kinetics and Thermodynamic Studies of Synthesis Pathways
The primary synthetic route to this compound and related substituted imidazoles is often the Debus-Radziszewski reaction. wikipedia.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (in this case, 2,3-butanedione), an aldehyde (salicylaldehyde), and ammonia.
The reaction can be conceptualized in two main stages:
Condensation of the dicarbonyl compound with ammonia to form a diimine intermediate.
Condensation of the diimine with the aldehyde to form the imidazole ring. wikipedia.org
The kinetics of the reaction can be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. While often performed without a catalyst, various Lewis and Brønsted acids have been employed to improve yields and reaction times for the synthesis of other substituted imidazoles. researchgate.netijprajournal.comnih.gov
The following table summarizes the key aspects of the synthesis pathway.
| Synthesis Step | Reactants | Key Intermediates | Thermodynamic/Kinetic Considerations |
| Diimine Formation | 2,3-Butanedione, Ammonia | Diamine, Diimine | Generally a rapid equilibrium |
| Imidazole Ring Formation | Diimine, Salicylaldehyde | Dihydroimidazole | Rate-determining step, often requires heating |
| Aromatization | Dihydroimidazole | This compound | Thermodynamically driven by the formation of the aromatic ring |
Coordination Chemistry of 2 4,5 Dimethyl 1h Imidazol 2 Yl Phenol As a Ligand
Ligand Design Principles and Chelation Modes (N, O, and N,N,O Coordination)
The design of 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol as a ligand is based on the strategic placement of two different donor groups: a soft nitrogen atom within the imidazole (B134444) ring and a hard oxygen atom from the phenolic hydroxyl group. This arrangement allows the molecule to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination with a metal ion.
N,O Coordination: The most common chelation mode for this class of ligands involves the deprotonated phenolic oxygen and one of the imidazole nitrogen atoms. researchgate.net This N,O-bidentate coordination is prevalent in complexes with various transition metals. rsc.org The stability of the resulting chelate ring is a key principle in its design, making it an effective ligand for stabilizing metal centers. For instance, a similar phenol-imidazole pro-ligand, 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole, was specifically designed to form stable complexes via N,O-bidentate coordination. rsc.org The substituents on the phenol (B47542) and imidazole rings can be modified to tune the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. rsc.org
N,N,O Coordination: While bidentate N,O coordination is typical, some derivatives of this ligand scaffold can exhibit tridentate coordination. This often occurs in Schiff base derivatives where an additional imine nitrogen atom is introduced, providing a third coordination site. For example, Schiff base ligands derived from 2-aminophenol (B121084) can coordinate in a tridentate manner through the phenolic oxygen, imine nitrogen, and a third donor atom. orientjchem.org In the context of this compound itself, tridentate N,N,O coordination would likely require modification or the involvement of both imidazole nitrogens, which is less common but conceivable depending on the metal ion and reaction conditions.
The versatility of the imidazole group, which contains both a pyridine-type nitrogen (sp²-hybridized and available for coordination) and a pyrrole-type nitrogen (typically protonated and involved in the N-H bond), is fundamental to its role in coordination chemistry. researchgate.netrsc.org Upon deprotonation of the phenolic group, the ligand typically binds through the pyridine-type nitrogen and the phenolate (B1203915) oxygen. researchgate.net
Synthesis and Stoichiometry of Metal Complexes Formed with this compound
The synthesis of transition metal complexes with this compound and its analogues generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the resulting complexes, typically either 1:1 or 1:2 (metal:ligand), depends on the metal ion, its preferred coordination number, and the reaction conditions.
General Synthesis: A common method involves dissolving the ligand and a metal salt (such as chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol. The mixture is then refluxed for a period, during which the complex precipitates out of the solution. nih.gov For example, complexes of Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) with the related ligand 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol were synthesized by reacting the ligand with the respective metal salts in a 2:1 ligand-to-metal ratio. nih.gov Similarly, the synthesis of [CuL₂] and [ZnL₂] complexes, where L is the deprotonated form of 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole, was achieved by reacting the ligand with a metal salt in the presence of a base to facilitate deprotonation of the phenol group. rsc.org
The resulting complexes are typically stable at room temperature and can be characterized by various analytical techniques. orientjchem.org The stoichiometry is often confirmed through elemental analysis. For many divalent transition metals, complexes with a general formula of [M(L)₂] are formed, where L represents the deprotonated ligand. rsc.org
Interactive Data Table: Examples of Synthesized Transition Metal Complexes with Phenol-Imidazolyl Ligands
| Metal Ion | Ligand (Derivative) | Resulting Complex Stoichiometry | Reference |
| Copper(II) | 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole | [CuL₂] | rsc.org |
| Zinc(II) | 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole | [ZnL₂] | rsc.org |
| Cobalt(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | [Co(L)₂(H₂O)₂] | nih.gov |
| Nickel(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | [Ni(L)₂(H₂O)₂] | nih.gov |
| Manganese(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | [Mn(L)₂(H₂O)₂] | nih.gov |
| Copper(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | [Cu(L)₂(H₂O)₂] | nih.gov |
| Zinc(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | [Zn(L)₂(H₂O)₂] | nih.gov |
Post-synthesis modification (PSM) is a powerful strategy for altering the properties of coordination complexes or materials after their initial formation. While specific examples of PSM on discrete molecular complexes of this compound are not widely documented, the principles of PSM are well-established in the related field of metal-organic frameworks (MOFs) that utilize imidazole-based ligands. researchgate.netscilit.com
In this context, PSM can involve covalently modifying the ligand within the framework or exchanging ligands. For instance, a formate (B1220265) ligand in a pre-synthesized framework was replaced by a ligand containing an imidazole group, which was then used for subsequent metalation with copper. researchgate.net This demonstrates a method where the imidazole functionality is introduced after the primary structure is formed, allowing for the targeted engineering of active sites. researchgate.net Such strategies could theoretically be applied to discrete complexes of this compound, for example, by reacting functional groups on the periphery of the ligand or by exchanging ancillary ligands at the metal center.
Structural Elucidation of Metal-Ligand Complexes through Advanced Techniques
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-ligand complexes, providing unequivocal information about coordination geometries, bond lengths, and bond angles.
Studies on complexes with ligands structurally similar to this compound have revealed various coordination geometries. For example, the crystal structures of copper(II) and zinc(II) complexes with the ligand 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole, [CuL₂] and [ZnL₂], confirmed an N₂O₂-coordination sphere for both metals. rsc.org However, the specific geometry around the metal center varied. The zinc(II) complex adopted a distorted tetrahedral geometry, while the geometry of the copper(II) complex was found to be dependent on the co-crystallized solvent, varying between distorted square planar and distorted tetrahedral. rsc.org
In another example, the structure of the free ligand 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol was confirmed by single-crystal X-ray diffraction, which is a crucial first step before analyzing its metal complexes. nih.gov The analysis of a related cobalt(II) complex with a Schiff base ligand indicated a hexagonal crystal system. orientjchem.org These studies underscore the power of X-ray diffraction in revealing subtle structural details that are influenced by the choice of metal, the ligand's steric and electronic profile, and the crystallization environment. rsc.org
Interactive Data Table: X-ray Crystallography Data for a Related Phenol-Imidazolyl Ligand Complex
| Compound | Metal Center | Coordination Sphere | Geometry | Key Structural Feature | Reference |
| [CuL₂]·solvent | Copper(II) | N₂O₂ | Distorted Square Planar or Tetrahedral | Geometry is solvent-dependent | rsc.org |
| [ZnL₂]·solvent | Zinc(II) | N₂O₂ | Distorted Tetrahedral | Consistent tetrahedral geometry | rsc.org |
L = deprotonated 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole
A range of spectroscopic techniques are employed to characterize the metal-ligand bonding and the electronic environment of the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift or disappearance of the broad O-H stretching band of the free phenol group upon deprotonation and coordination. Additionally, changes in the C=N stretching vibration of the imidazole ring can indicate its involvement in bonding. orientjchem.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The d-d transitions observed for transition metal complexes are characteristic of their specific coordination environment (e.g., octahedral, tetrahedral). For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with related ligands have been used to propose octahedral geometries. researchgate.net The appearance of ligand-to-metal charge transfer (LMCT) bands can also be observed. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zinc(II), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is strong evidence of coordination to the metal center. orientjchem.org
Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for characterizing paramagnetic complexes, such as those of Copper(II). The ESR spectra can provide detailed information about the electronic ground state of the metal ion and the nature of the metal-ligand bond, indicating whether it is primarily ionic or covalent. orientjchem.org For example, ESR studies on a Cu(II) complex revealed that the metal-ligand bonds have considerable covalent character. orientjchem.org
These spectroscopic methods, combined with structural data from X-ray diffraction, provide a comprehensive understanding of the coordination chemistry of this compound and its derivatives.
Electronic Properties and Metal-Ligand Interactions within Coordination Compounds
The electronic properties of coordination compounds containing this compound and its derivatives are significantly influenced by the interaction between the metal center and the ligand. These interactions often give rise to charge-transfer transitions, which are fundamental to the observed spectroscopic and photophysical characteristics of the complexes.
A closely related compound, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP), has been effectively utilized as a fluorescent chemosensor. This application highlights the sensitivity of the ligand's electronic structure to the presence of metal ions. Studies have shown that the interaction of DMTP with certain transition metal ions can lead to a significant quenching of its fluorescence. For instance, the addition of Fe³⁺ ions to a solution of DMTP results in pronounced fluorescence quenching. organic-chemistry.org This phenomenon is often attributed to an electron transfer process between the ligand and the metal ion. organic-chemistry.org
Charge-transfer phenomena in these types of complexes can be broadly categorized as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In an LMCT process, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character, resulting in the formal reduction of the metal center. chemicalbook.combaranlab.org Conversely, an MLCT transition involves the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. baranlab.org
The nature of the charge transfer depends on the electronic configuration of the metal ion and the energy levels of the ligand's orbitals. For metal ions with empty or partially filled d-orbitals and ligands with relatively high-energy filled orbitals (like the phenolate oxygen and imidazole nitrogen donors), LMCT transitions are often observed. baranlab.org These transitions are typically intense and can be identified in the UV-visible absorption spectrum of the complex. researchgate.net For example, the formation of a copper(II) complex with a Schiff base ligand containing a phenol group resulted in a new absorption band around 410 nm, which was assigned to an LMCT transition. researchgate.net The interaction between electron-rich organic ligands containing aromatic rings and electron-donating atoms like oxygen and nitrogen with transition metal ions can facilitate electron transfer, leading to the switching "on" or "off" of fluorescence. organic-chemistry.org
The electronic spectra of these coordination compounds are therefore a direct probe of the metal-ligand interactions. The position and intensity of absorption and emission bands provide valuable information about the electronic structure of the complex and the nature of the bonding between the this compound ligand and the coordinated metal ion.
Stability Constants and Solution Behavior of Metal Complexes
The coordination of Me-HPI with transition metal ions occurs through the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group. researchgate.net Potentiometric titrations are a common method to determine the acid dissociation constants of the ligand and the stepwise stability constants of its metal complexes. researchgate.netacs.org
The stability of metal complexes with such ligands is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand (basicity of the donor atoms). For complexes with various ligands, the stability often follows the Irving-Williams series for divalent first-row transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). acs.orgnih.gov This trend is generally observed for complexes with a wide range of ligands and is attributed to the variation in the ionic radii and ligand field stabilization energies of the metal ions.
The table below presents the stability constants for metal complexes of the related ligand Me-HPI, determined potentiometrically. The data indicates the formation of both 1:1 and 1:2 (metal:ligand) complexes in solution.
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| Cu(II) | 10.35 | 9.80 |
| Ni(II) | 9.15 | 8.65 |
| Co(II) | 8.85 | 8.25 |
| Zn(II) | 8.75 | 8.10 |
| Mn(II) | 7.75 | 7.10 |
| Cd(II) | 7.60 | 6.90 |
Data sourced from a study on the structurally similar ligand 2-[4,5-Bis(4-Methylphenyl)-1H-Imidazol-2-Yl] Phenol (Me-HPI). researchgate.net
The solution behavior of these complexes is also dependent on factors such as pH and the solvent system. The ligand itself can undergo protonation or deprotonation, and the formation of metal complexes is typically pH-dependent. In many cases, the complexes may hydrolyze and precipitate out of solution at higher pH ranges. acs.org The choice of solvent can also influence the stability and spectroscopic properties of the complexes.
Based on a comprehensive review of available scientific literature, there is insufficient specific information on the catalytic applications of the chemical compound This compound to generate a detailed article following the requested outline.
Searches for the catalytic activity of this specific compound and its derived metal complexes in areas such as cross-coupling, oxidation, reduction, and polymerization catalysis did not yield the detailed research findings necessary to accurately and thoroughly populate the specified sections and subsections. The existing literature focuses on similarly structured imidazole-phenol compounds, but not on "this compound" itself in a catalytic context.
Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline and focuses solely on the requested compound.
Catalytic Applications of 2 4,5 Dimethyl 1h Imidazol 2 Yl Phenol Derived Systems
Immobilization Strategies for Heterogeneous Catalytic Systems
The transition from homogeneous to heterogeneous catalysis is a critical step in the development of industrially viable and sustainable chemical processes. For catalytic systems derived from 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol, immobilization on solid supports offers significant advantages, including simplified catalyst-product separation, potential for catalyst recycling and reuse, and often enhanced catalyst stability. Various strategies have been explored for the heterogenization of related metal complexes, primarily focusing on anchoring the active catalytic species to either inorganic or organic polymeric supports.
A prevalent method for catalyst immobilization involves the use of polymeric supports. This approach typically entails the covalent attachment of the ligand or the metal complex to a polymer backbone. Chloromethylated polystyrene, often cross-linked with divinylbenzene, has been successfully employed as a solid support for catalytically active metal complexes. mdpi.com The immobilization of oxidovanadium(IV) complexes, for instance, has been achieved on this type of polymeric matrix. These polymer-supported catalysts have demonstrated excellent catalytic activity and are recyclable for multiple catalytic cycles, making them a promising option for the development of robust heterogeneous catalysts. mdpi.com
Another significant approach to catalyst heterogenization is the use of inorganic supports, with silica (B1680970) and magnetic nanoparticles being prominent examples. Silica-grafted imidazolium-based ionic liquids have been developed as efficient heterogeneous catalysts. epa.gov This strategy leverages the high surface area and thermal stability of silica to support the catalytic species. Similarly, magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), offer a convenient method for catalyst recovery through the application of an external magnetic field. tandfonline.com The surface of these nanoparticles can be functionalized to anchor the catalytic complexes, providing a readily separable and reusable catalyst system.
Core-shell nanoparticles represent a more sophisticated strategy for creating supported catalysts, combining the properties of both inorganic and organic materials. researchgate.net For instance, silica-polyvinyl imidazole (B134444) core-shell nanoparticles have been synthesized, where a silica core provides rigidity and a polymer shell can be functionalized with the desired catalytic moieties. researchgate.net This architecture allows for a high loading of active sites and can protect the catalyst from leaching and deactivation.
Table 1: Performance of Polymer-Supported Oxidovanadium(IV) Catalysts in One-Pot Multicomponent Reactions mdpi.com
| Catalyst | Support | Reaction Time (min) | Yield (%) | Recyclability (cycles) |
| PS-[VIVO(acac)L1] | Chloromethylated Polystyrene | 30 | 96 | 5 |
| PS-[VIVO(acac)L2] | Chloromethylated Polystyrene | 30 | 94 | 5 |
Table 2: Application of Magnetically Recoverable Nanoparticles in the Synthesis of Benzo[d]imidazoles tandfonline.com
| Catalyst | Support | Solvent | Catalyst Recovery | Reusability (runs) |
| Fe₃O₄@Silicapropyl@Vanillin/Thiamin nanoparticles | Magnetic Nanoparticles | Water | External Magnet | 7 |
Table 3: Catalytic Activity of Silica-Grafted Imidazolium-Based Ionic Liquids for CO₂ Cycloaddition epa.gov
| Catalyst | Support | Anion | Alkyl Chain Length | Catalytic Activity | Reusability |
| IMIS | Silica | Cl⁻, Br⁻, I⁻ | Varied | High | Good |
| IMIS-Zn | Silica | Cl⁻ | Varied | Increased | Good |
Advanced Spectroscopic and Analytical Characterization of 2 4,5 Dimethyl 1h Imidazol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms. For 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the N-H proton of the imidazole (B134444), and the two methyl groups. The chemical shifts (δ) of the aromatic protons would provide information about their electronic environment, while their splitting patterns would reveal their coupling relationships. The two methyl groups at the 4- and 5-positions of the imidazole ring would likely appear as sharp singlet signals.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbons of the phenol ring, the imidazole ring (including the C2, C4, and C5 carbons), and the two methyl groups. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.
Despite extensive searches of scientific literature and databases, specific experimental ¹H and ¹³C NMR data for this compound could not be located. The table below illustrates the expected proton and carbon environments that would be analyzed.
Table 1: Expected ¹H and ¹³C NMR Signals for this compound No experimental data found. This table is for illustrative purposes only.
| Atom Type | Expected Signal Type | Information Provided |
|---|---|---|
| Phenolic -OH | Singlet (broad) | Presence of hydroxyl group |
| Imidazole N-H | Singlet (broad) | Presence of N-H group on imidazole |
| Aromatic C-H | Doublets, Triplets | Electronic environment and connectivity of phenol ring protons |
| Methyl C-H | Singlets | Presence and environment of two methyl groups |
| Aromatic C | Signals in aromatic region | Carbon skeleton of the phenol ring |
| Imidazole C | Signals in heterocyclic region | Carbon skeleton of the imidazole ring |
Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings, confirming the connectivity of protons on the phenol ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon atoms to which they are directly attached. This would definitively assign the proton and carbon signals of the aromatic C-H groups and the methyl groups.
Specific experimental data from 2D NMR studies for this compound are not available in published literature based on the conducted searches.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, FTIR and Raman spectra would be expected to show characteristic bands for:
O-H stretching of the phenol group, typically a broad band around 3200-3600 cm⁻¹.
N-H stretching of the imidazole ring, also appearing in the 3100-3500 cm⁻¹ region.
C-H stretching from the aromatic ring and methyl groups, usually found around 2850-3100 cm⁻¹.
C=N and C=C stretching vibrations from the imidazole and phenol rings, in the 1400-1650 cm⁻¹ region.
C-O stretching of the phenol, typically around 1200 cm⁻¹.
A comprehensive search did not yield specific experimental FTIR or Raman spectral data for this compound.
Table 2: Expected Vibrational Modes for this compound No experimental data found. This table is for illustrative purposes only.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretching | 3200-3600 (broad) |
| Imidazole N-H | Stretching | 3100-3500 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Methyl C-H | Stretching | 2850-3000 |
| Imidazole/Aromatic C=C/C=N | Stretching | 1400-1650 |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Properties
Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.
UV-Visible (UV-Vis) Absorption Spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic and imidazole systems.
Fluorescence Spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state. The emission spectrum, along with the absorption spectrum, provides insights into the molecule's potential as a fluorophore, its Stokes shift (the difference between absorption and emission maxima), and its quantum yield.
Detailed experimental UV-Vis absorption and fluorescence emission data for this compound could not be found in the searched literature.
The polarity of the solvent can influence the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. By studying the spectra in a range of solvents with varying polarities, it is possible to gain insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. For molecules like this compound, which possess both hydrogen bond donor (OH, NH) and acceptor (imidazole nitrogens) sites, specific solvent interactions can also play a significant role. However, no specific studies on the solvent effects for this particular compound were found.
High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the unambiguous determination of its elemental formula. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can be analyzed to provide structural information, confirming the connectivity of the different parts of the molecule. For this compound (C₁₁H₁₂N₂O), HRMS would confirm the molecular weight of 188.0950 g/mol .
Specific experimental HRMS data, including fragmentation patterns for this compound, were not available in the reviewed scientific literature.
X-ray Diffraction Studies for Solid-State Structure Determination (Single-Crystal and Powder Diffraction)
Comprehensive searches of scientific literature and crystallographic databases did not yield any specific X-ray diffraction studies for the compound this compound. Consequently, detailed information regarding its solid-state structure, including single-crystal and powder diffraction data, is not available in the public domain as of the latest update.
The absence of experimental crystallographic data means that key structural parameters for the solid state of this compound remain undetermined. These parameters, typically obtained from X-ray diffraction analysis, would include:
Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, triclinic, orthorhombic).
Space Group: A more detailed description of the symmetry elements present in the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise positions of each atom within the unit cell.
Bond Lengths and Angles: The intramolecular distances and angles between atoms, which are crucial for confirming the molecular geometry in the solid state.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding, π-stacking, and other non-covalent interactions.
Without single-crystal X-ray diffraction data, a definitive, three-dimensional model of the molecule's conformation and its arrangement in the solid state cannot be constructed.
Similarly, no powder X-ray diffraction (PXRD) patterns for this compound have been reported. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid and is valuable for phase identification, purity analysis, and studying crystalline polymorphism.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the empirical data for a complete solid-state characterization. Such studies would be invaluable for understanding the structure-property relationships of this compound.
Photophysical and Optoelectronic Properties of 2 4,5 Dimethyl 1h Imidazol 2 Yl Phenol
Fluorescence Mechanisms and Quantum Yield Investigations
The fluorescence of 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol derivatives is a key area of investigation. The emission properties are influenced by factors such as solvent polarity and the nature of substituents on the imidazole (B134444) or phenol (B47542) rings. For instance, studies on related imidazole derivatives show that polar solvents can lead to a stabilization of the excited state, resulting in shifts in the emission spectra. researchgate.net
The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter. While specific quantum yield values for this compound are not extensively documented in the provided search results, research on analogous compounds like 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives highlights how molecular structure influences fluorescence quantum yield. nih.gov The investigation of these properties is crucial for tailoring molecules for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. medchemexpress.com
Table 1: Photophysical Data for Selected Imidazole Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (ν, cm⁻¹) |
|---|
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena and its Influence on Emission
A significant feature of this compound and related compounds is the occurrence of Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the phenolic hydroxyl group to a nitrogen atom on the imidazole ring upon photoexcitation. mdpi.comresearchgate.net This ultrafast reaction leads to the formation of a transient tautomer with a different electronic structure, which then relaxes to the ground state, often emitting light at a longer wavelength (a large Stokes shift) compared to the normal emission. nih.govnih.gov
The ESIPT phenomenon is characterized by a four-step photophysical cycle:
Photoexcitation to the excited state.
Intramolecular proton transfer to form a phototautomer.
Radiative decay from the tautomer, resulting in a large Stokes-shifted fluorescence.
Reverse proton transfer in the ground state. nih.gov
This unique property is fundamental to the design of fluorescent probes and imaging agents. nih.gov The efficiency and nature of the ESIPT can be modulated by the molecular structure and the surrounding environment. nih.govrsc.org
Chemosensory Applications and Mechanisms of Metal Ion Sensing (e.g., Iron(III) detection)
Derivatives of this compound have demonstrated significant potential as chemosensors, particularly for the detection of metal ions like iron(III) (Fe³⁺). researchgate.net The sensing mechanism often relies on the interaction between the metal ion and the electron-donating nitrogen and oxygen atoms in the molecule. This interaction can lead to a "turn-off" fluorescence response, where the fluorescence intensity is quenched upon binding with the target ion. researchgate.netnih.gov
For example, a derivative, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP), acts as a selective fluorescent sensor for Fe³⁺. The addition of Fe³⁺ ions to a solution of DMTP results in significant fluorescence quenching. researchgate.net This selectivity is a crucial aspect, as other cations such as Ca²⁺, Al³⁺, K⁺, Cd²⁺, Pb²⁺, Zn²⁺, and Mg²⁺ have been shown to have minimal impact on the fluorescence intensity. researchgate.net The quenching is attributed to mechanisms like chelation-quenched fluorescence (CHQF). nih.gov Such sensors are valuable for environmental and biological monitoring. researchgate.netmdpi.com
Table 2: Performance of an Imidazole-based Fe³⁺ Chemosensor
| Analyte | Response | Limit of Detection (LOD) | Binding Constant (Kₐ) |
|---|
Note: Data is for related imidazole-based Fe³⁺ sensors.
Nonlinear Optical (NLO) Properties and Potential for Advanced Optoelectronic Devices
Imidazole derivatives, including those structurally similar to this compound, have been investigated for their nonlinear optical (NLO) properties. NLO materials are essential for applications in photonics and optoelectronics, such as optical switching and frequency conversion. semanticscholar.orgnih.gov The NLO response in these organic molecules arises from the polarization of their π-electron systems under an intense light field. semanticscholar.org
Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate key NLO parameters like the first-order hyperpolarizability (β). For instance, a related compound, 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, was calculated to have a hyperpolarizability eighteen times greater than that of the standard NLO material, urea. malayajournal.org Experimental techniques like the Z-scan method are used to confirm these properties, measuring parameters such as the nonlinear absorption coefficient and refractive index. semanticscholar.orgresearchgate.net The development of organic NLO materials offers advantages like high nonlinearity and fast response times. semanticscholar.org
Table 3: NLO Properties of a Related Imidazole Derivative
| Property | Value |
|---|---|
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |
Source: Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol semanticscholar.org
Development of Fluorescent Probes and Imaging Agents for Non-Biological Applications
The unique photophysical properties of this compound and its analogs make them excellent candidates for the development of fluorescent probes and imaging agents for various non-biological applications. mdpi.com Their sensitivity to the local environment, such as solvent polarity and the presence of specific analytes, allows for their use in material science and environmental sensing. nih.gov
For example, the solvatofluorochromic properties of some imidazole derivatives, where the emission color changes with the polarity of the solvent, can be utilized to probe the microenvironment of polymers or other materials. nih.gov Furthermore, their ability to act as chemosensors for ions like fluoride (B91410) or respond to changes in acidity can be applied in the development of smart materials and analytical test kits. nih.govresearchgate.net The versatility in synthetic modification of the imidazole core allows for the fine-tuning of their photophysical properties to suit specific applications. rsc.org
Computational and Theoretical Investigations of 2 4,5 Dimethyl 1h Imidazol 2 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the most stable conformation of a molecule by finding the minimum energy state on the potential energy surface.
Table 1: Representative Predicted Geometrical Parameters for 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol Note: The following values are representative and based on DFT calculations of structurally similar compounds. Actual values may vary.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenol)-C(imidazole) | ~1.47 Å |
| Bond Length | O-H (phenolic) | ~0.97 Å |
| Bond Length | N-H (imidazole) | ~1.01 Å |
| Bond Angle | C-C-O (phenolic) | ~119° |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Dihedral Angle | Phenol (B47542) Ring - Imidazole (B134444) Ring | ~0-15° |
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.
For imidazole derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-accepting parts. In a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Illustrative Reactivity Descriptors Based on FMO Analysis Note: Values are based on the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) as an example.
| Parameter | Formula | Illustrative Value (eV) | Description |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -5.2822 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | -1.2715 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0106 | Indicates molecular stability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.2768 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0053 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | χ2 / (2η) | 2.6756 | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a localized, Lewis-like description of the molecular bonding pattern. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Table 3: Expected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents expected types of interactions and representative stabilization energies.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| LP(N)imidazole | σ(O-H)phenol | Intramolecular H-bond | High |
| LP(O)phenol | π(C-C)phenol ring | π-conjugation | Moderate |
| π(C-C)phenol ring | π(C-N)imidazole ring | Ring-Ring Conjugation | Moderate |
| π(C-C)imidazole ring | π(C-C)phenol ring | Ring-Ring Conjugation | Moderate |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the phenolic oxygen atom and the unprotonated nitrogen atom of the imidazole ring due to their lone pairs of electrons. These sites represent the most likely points for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the phenolic hydroxyl group will exhibit a strong positive potential (blue), making it the primary site for nucleophilic attack or hydrogen bond donation. The aromatic rings will show a relatively neutral (green) potential. This visual representation is crucial for understanding intermolecular interactions and the molecule's recognition properties.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)
Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). These calculations provide valuable information about the electronic environment of each nucleus. For this compound, theoretical ¹H and ¹³C NMR spectra can be predicted. The chemical shift of the phenolic O-H proton is expected to be significantly downfield due to the intramolecular hydrogen bond. The aromatic protons of the phenol and the methyl group protons on the imidazole ring will have characteristic chemical shifts that can be correlated with calculated values.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Values are representative and based on calculations of structurally similar compounds.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Phenolic OH | ¹H | > 10.0 |
| Imidazole NH | ¹H | ~12-13 |
| Aromatic C-H | ¹H | 6.8 - 7.5 |
| Imidazole CH₃ | ¹H | 2.1 - 2.3 |
| Phenolic C-O | ¹³C | ~150-160 |
| Imidazole C=N | ¹³C | ~145-150 |
| Aromatic C | ¹³C | 115 - 130 |
| Imidazole CH₃ | ¹³C | 9 - 13 |
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For conjugated systems like this compound, the absorption bands in the UV-Vis spectrum are typically due to π → π* and n → π* transitions. Theoretical calculations can assign these transitions to specific molecular orbitals, providing a detailed understanding of the molecule's photophysical properties. Studies on similar 2-phenyl-imidazole derivatives show strong absorption bands in the 300-400 nm range, which are consistent with intramolecular charge transfer (ICT) character.
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of its conformational landscape at a given temperature.
For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation around the single bond connecting the phenol and imidazole rings. These simulations can assess the stability of the intramolecular hydrogen bond in different solvent environments and at various temperatures. By analyzing the trajectory of the simulation, one can determine the most populated conformations and the energetic barriers between them, providing a comprehensive picture of the molecule's conformational preferences and dynamic behavior.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and transition states (TS) can be identified. DFT calculations are commonly used to determine the geometries and energies of these species.
For a molecule like this compound, computational methods could be applied to study its synthesis mechanism, for example, the condensation reaction from which it is formed. By locating the transition state for the rate-determining step, the activation energy (energy barrier) can be calculated. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions. Furthermore, computational studies can investigate potential reaction pathways, such as its behavior as an antioxidant, by modeling its interaction with free radicals and calculating the free energy profiles for hydrogen atom transfer or electron transfer processes.
Exploration of Biological Activity Mechanisms Non Clinical Focus
In Vitro Studies of Molecular Interactions and Target Modulation
Detailed in vitro studies elucidating the specific molecular interactions and target modulation of 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol are not extensively documented. However, research on analogous imidazole (B134444) derivatives suggests that these compounds can interact with various biological macromolecules. For instance, studies on 2,4,5-triphenyl-1H-imidazole derivatives have shown interactions with enzymes and proteins, indicating the potential for these molecules to modulate cellular functions through direct binding to active or allosteric sites. The presence of both a phenol (B47542) and an imidazole ring in this compound provides functional groups capable of forming hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with biological targets.
Structure-Activity Relationship (SAR) Elucidation for Observed Biological Responses
Structure-activity relationship (SAR) studies on related 2,4,5-trisubstituted imidazole derivatives have provided insights into the chemical features that govern their biological activities. For instance, in a study of 2,4,5-triphenyl-1H-imidazole derivatives, the nature and position of substituents on the phenyl rings were found to significantly influence their antiproliferative activity. The presence of electron-donating or electron-withdrawing groups can alter the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to biological targets.
For example, in a series of 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivatives, the presence of a heteroatom, a phenolic -OH group, an iodine atom, and a methoxy (B1213986) group contributed to significant growth inhibition of melanoma cells. nih.gov This suggests that a combination of electronic and steric factors plays a crucial role in the biological response.
Investigation of Specific Biochemical Pathways Affected by the Compound at a Mechanistic Level
The specific biochemical pathways affected by this compound have not been directly investigated. However, based on the activities of related compounds, it can be postulated that it may influence pathways involved in cell proliferation, inflammation, and oxidative stress. For example, some imidazole derivatives have been shown to inhibit enzymes involved in signal transduction pathways that are critical for cancer cell growth and survival. The inhibition of such pathways can lead to apoptosis (programmed cell death) and a reduction in tumor cell proliferation.
Antiviral and Anticancer Activity at the Cellular and Molecular Level (Mechanism of Inhibition, in vitro cytotoxicity)
While specific antiviral studies on this compound are lacking, the broader class of imidazole derivatives has shown promise as antiviral agents. nih.gov The proposed mechanisms of antiviral action for some imidazoles include the inhibition of viral replication and interference with viral entry into host cells. nih.gov
In the realm of anticancer activity, various substituted 2,4,5-triphenyl-1H-imidazole derivatives have been evaluated for their in vitro antiproliferative activity against human cancer cell lines. One study investigated a series of these compounds against the human non-small cell lung carcinoma-A549 cell line. nih.gov The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol was found to be a promising inhibitor of cancer cell growth, with a 90.33% inhibition of the total cell population and an IC50 value of 15 μM. nih.gov Other derivatives showed moderate to low activity, highlighting the importance of the substitution pattern on the phenyl rings for cytotoxic effects. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 2,4,5-Triphenyl-1H-imidazole Derivatives against A549 Cancer Cell Line
| Compound | Structure | % Inhibition | IC50 (μM) |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | 90.33 | 15 | |
| 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | 48.18 | Not Reported | |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 45.16 | Not Reported | |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 29 | Not Reported | |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | No Inhibition | Not Reported |
Data sourced from a study on 2,4,5-triphenyl-1H-imidazole derivatives and may not be representative of this compound.
Enzyme Inhibition Studies and Mechanistic Insights
Research on structurally related 2,4,5-trisubstituted imidazole derivatives has demonstrated their potential as enzyme inhibitors. A study on 2,4,5-triphenyl imidazole derivatives explored their inhibitory activity against acetylcholinesterase (AChE) and xanthine (B1682287) oxidase (XO). mdpi.com Compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol was identified as the most active xanthine oxidase inhibitor in the series, with an IC50 of 85.8 μg/mL. mdpi.com The unsubstituted 2,4,5-triphenylimidazole (B1675074) showed the best activity against acetylcholinesterase, with 25.8% inhibition at a concentration of 150 μg/mL. mdpi.com These findings suggest that the imidazole scaffold can serve as a basis for the design of inhibitors for these enzymes. The mechanism of inhibition likely involves the binding of the imidazole derivative to the active site of the enzyme, preventing the substrate from binding and catalysis from occurring.
Antioxidant Properties at the Molecular Level
The antioxidant properties of phenolic compounds are well-established, and the inclusion of an imidazole ring can modulate this activity. Studies on 2H-imidazole-derived phenolic compounds have shown that their antioxidant and antiradical capacities are influenced by the substituents on the imidazole and phenol rings. nih.gov The primary mechanism of antioxidant action for phenolic compounds is through hydrogen atom transfer (HAT) to neutralize free radicals. The ease of this transfer is dependent on the bond dissociation enthalpy of the phenolic hydroxyl group.
Conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was found to increase the antiradical capacity, suggesting that the imidazole moiety can enhance the hydrogen-donating ability of the phenol. nih.gov Imidazole-derived polyphenolic compounds with electron-withdrawing groups, such as a nitro group, were found to have higher antioxidant and antiradical capacities. nih.gov This indicates that the electronic properties of the substituents on the imidazole ring play a significant role in the antioxidant mechanism at a molecular level.
Applications in Material Science and Advanced Technologies
Incorporation into Organic Light-Emitting Diodes (OLEDs)
Imidazole (B134444) derivatives are a significant class of materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net Their strong electron-withdrawing nature makes them suitable for use as emitters, host materials, and electron-transporting materials (ETMs). tandfonline.comresearchgate.net The integration of a phenol (B47542) group can further modulate the electronic properties, enhancing charge transport and improving device performance.
While direct studies on 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol in OLEDs are not extensively documented, the broader family of imidazole-based compounds has been shown to be crucial for creating efficient and stable devices. For instance, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and tested as fluorescent emitters, resulting in deep-blue OLEDs. mdpi.com Bipolar molecules incorporating carbazole as a donor and imidazole as an acceptor, connected by a π-bridge, have been designed as effective deep-blue emitting materials. nih.gov The fundamental properties of the imidazole core, such as its excellent photoluminescence, electrochemical stability, and good thermal properties, make it a key component in the practical application of OLED materials. tandfonline.com The this compound structure holds potential for these applications, offering a platform for further tuning of optoelectronic properties through molecular modification.
Design and Engineering of Supramolecular Assemblies for Functional Materials
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of materials science, enabling the creation of functional materials from the bottom up. The structure of this compound is ideally suited for directing supramolecular assembly through specific non-covalent interactions.
Hydrogen bonding is a dominant force in the crystal engineering of phenol-imidazole compounds. Crystal structure analyses of closely related derivatives, such as 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, reveal a recurring and robust intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole ring. iucr.orgnih.gov This interaction typically results in a nearly coplanar arrangement of the phenol and imidazole rings, forming a stable S(6) graph-set motif. iucr.org
Beyond the intramolecular interactions, intermolecular hydrogen bonds play a critical role in assembling the molecules into larger architectures. For instance, in the crystal structure of 4-[4,5-bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate, intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds involving the phenol, imidazole, and water molecules create a stable, extended network. nih.gov The interplay of these various hydrogen bonds dictates the final three-dimensional packing of the molecules in the solid state, influencing the material's physical properties. The study of these interactions is crucial for designing crystalline materials with desired characteristics.
| Compound Derivative | Interaction Type | Description | Significance |
|---|---|---|---|
| 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | Intramolecular O—H⋯N | Forms a stable S(6) ring motif, leading to near coplanarity of phenol and imidazole rings. iucr.orgnih.gov | Stabilizes molecular conformation. |
| 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | Intermolecular C—H⋯O | Links molecules, contributing to the overall packing arrangement. nih.gov | Crystal packing stabilization. |
| 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate | Intermolecular O—H⋯O, O—H⋯N, N—H⋯O | Creates an extended 3D network involving solvent molecules. nih.gov | Formation of stable hydrated crystals. |
| 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol | Intermolecular C—H⋯Cl | Forms inversion dimers with R(2)2(24) loops. iucr.org | Guides supramolecular assembly into specific looped structures. |
Alongside hydrogen bonding, π-π stacking interactions are significant in organizing aromatic molecules like this compound in the solid state. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings (phenol and imidazole). The strength and geometry of these interactions are crucial for determining the electronic properties of the resulting material. scirp.org
In related structures, weak C—H⋯π interactions are also observed, where a C-H bond points towards the face of an aromatic ring, further consolidating the crystal structure. nih.gov The balance between hydrogen bonding and π-π stacking can be finely tuned by modifying the substituents on the phenol or imidazole rings. rsc.org Theoretical investigations have shown that π-π stacking interactions are a key factor in the stabilization energies of aromatic dimers. scirp.org Controlling these interactions is fundamental for designing materials for applications in electronics and drug delivery, where molecular organization at the nanoscale is paramount. nih.gov
Development of Advanced Sensing Devices Beyond Metal Ion Detection
The inherent functionalities of the phenol and imidazole groups make these compounds excellent candidates for chemical sensors. While many imidazole-based sensors are designed for metal ion detection, there is growing interest in their application for detecting other analytes.
A study on the closely related compound 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP) demonstrated its capability not only to detect Fe³⁺ ions through fluorescence quenching but also to sense phosphate (B84403) anions (in the form of H₃PO₄) via a reversible fluorescence enhancement. researchgate.net This dual-sensing capability highlights the potential for developing sophisticated sensors for biologically and environmentally important anions.
Furthermore, derivatives like 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol have been successfully employed in the fabrication of humidity sensors. researchgate.net In these devices, the material is deposited between electrodes, and changes in capacitance or resistance are measured as a function of relative humidity. The sensing mechanism relies on the interaction of water molecules with the N-H and O-H sites of the compound. researchgate.net Another imidazole derivative has been used as an electrode material for the electrochemical detection of uric acid, demonstrating a wide linear range and low detection limit. researchgate.net These examples underscore the potential of the this compound scaffold in creating a new generation of sensing devices for a variety of analytes beyond metal ions.
| Compound Derivative | Analyte Detected | Sensing Principle | Key Finding |
|---|---|---|---|
| 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Phosphate (H₃PO₄) | Reversible fluorescence enhancement. researchgate.net | Demonstrates potential for anion sensing. |
| 2-(4,5-Diphenyl-1H-Imidazole-2-yl)phenol | Humidity (Water) | Change in electrical capacitance/resistance. researchgate.net | Effective for environmental humidity monitoring. |
| Bis(2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)nickel complex | Uric Acid | Amperometric (electrochemical) detection. researchgate.net | High selectivity and responsiveness for a key biomarker. |
Role in New Catalyst Development and Green Chemistry Processes
The principles of green chemistry encourage the development of efficient and environmentally benign chemical processes. mdpi.com The synthesis of imidazole derivatives is an active area of this research, with many methods focusing on the use of reusable catalysts, solvent-free conditions, and microwave irradiation to improve efficiency and reduce waste. sciepub.comrsc.orgppor.az
For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved using green catalysts like diethyl ammonium (B1175870) hydrogen phosphate, which is cost-effective and reusable. sciepub.com Nano SiO₂ has been used as a highly efficient catalyst for synthesizing benzimidazoles, offering high yields and short reaction times under green conditions. researchgate.net Similarly, Cu(II)-based catalysts have been employed for the synthesis of imidazole derivatives under mild conditions. nih.gov
While this compound is often the product of such green synthetic methods, its structure also makes it a valuable ligand for the development of new catalysts. The nitrogen atoms of the imidazole ring and the oxygen of the phenol group can coordinate with metal centers, creating novel metal complexes with potential catalytic activity. The design and synthesis of such complexes are a promising avenue for creating catalysts for a wide range of organic transformations, contributing to the advancement of sustainable chemical manufacturing.
Conclusion and Future Research Directions
Summary of Key Research Findings for 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol and its Derivatives
While dedicated research solely on this compound is limited in publicly available literature, significant insights can be drawn from studies on its closely related derivatives. A notable example is the research conducted on 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP), which has been designed and synthesized for its potential as an efficient chemosensor. researchgate.net
Fluorescent Chemosensors: Research has demonstrated that derivatives such as DMTP can function as highly sensitive fluorescent chemosensors for the detection of metal ions. researchgate.net This property is attributed to the unique electronic characteristics of the imidazole-phenol scaffold, which can be modulated by the presence of specific analytes, leading to changes in fluorescence. The design of such sensors often involves modifying the substituents on the imidazole (B134444) or phenol (B47542) rings to tune their selectivity and sensitivity towards target ions.
Synthesis and Characterization: The synthesis of these compounds is often achieved through multi-component reactions, which are valued for their efficiency and atom economy. For instance, the synthesis of imidazole-phenol derivatives can be catalyzed by various materials, including nano-silica, which offers advantages such as high product yields and shorter reaction times. researchgate.net Characterization of these molecules is typically performed using spectroscopic techniques like NMR and mass spectrometry to confirm their molecular structure.
Antioxidant and Biological Activities: The broader class of imidazole-phenol derivatives has been investigated for a range of biological activities. Studies on various substituted imidazole-phenols have revealed their potential as antioxidant agents. researchgate.net This is often attributed to the phenol moiety's ability to donate a hydrogen atom to scavenge free radicals. Furthermore, some derivatives have shown promising antifungal and antimicrobial properties, highlighting their potential in medicinal chemistry. finechem-mirea.ru The specific antioxidant and biological activities of this compound itself remain an area for future investigation.
Interactive Data Table: Research Findings on Imidazole-Phenol Derivatives
| Compound/Derivative Class | Key Research Finding | Application |
| 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Fluorescent chemosensor for metal ions | Environmental monitoring, diagnostics |
| General Imidazole-Phenols | Antioxidant properties | Pharmaceuticals, food preservation |
| Substituted Imidazole-Phenols | Antifungal and antimicrobial activity | Medicinal chemistry, agriculture |
| General Imidazole-Phenols | Synthesis via multi-component reactions | Green chemistry, efficient synthesis |
Remaining Challenges and Open Questions in Imidazole-Phenol Chemistry
Despite the progress made, several challenges and unanswered questions remain in the field of imidazole-phenol chemistry. A primary challenge lies in achieving high selectivity in chemosensor applications. nih.gov While many imidazole-based sensors can detect a range of analytes, developing sensors that can distinguish between very similar ions or molecules in complex environments is an ongoing pursuit. ijraset.com
Another significant hurdle is understanding the precise structure-activity relationships. While it is generally known that substituents on the imidazole and phenol rings influence the properties of the molecule, a systematic and predictive understanding of these effects is still developing. researchgate.net This knowledge is crucial for the rational design of new compounds with tailored functionalities. Furthermore, the long-term stability and potential toxicity of these compounds, particularly for biological applications, require more thorough investigation.
From a synthetic perspective, while multi-component reactions are efficient, controlling the regioselectivity and stereoselectivity in more complex imidazole-phenol systems can be challenging. The development of more versatile and robust synthetic methodologies is therefore an important area of research.
Emerging Research Avenues and Potential for Cross-Disciplinary Integration
The future of imidazole-phenol chemistry is poised for exciting developments, with several emerging research avenues and opportunities for cross-disciplinary collaboration. One of the most promising areas is the development of imidazole-based supramolecular complexes. nih.gov These complex assemblies, formed through non-covalent interactions, can exhibit novel properties and functions, with potential applications in catalysis, materials science, and medicine. nih.gov
The integration of imidazole-phenol compounds with nanotechnology is another burgeoning field. For example, their incorporation into nanomaterials can lead to the development of highly sensitive and reusable sensors. researchgate.net There is also growing interest in their application in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Cross-disciplinary integration with biology and medicine is expected to accelerate the discovery of new therapeutic agents. By combining computational modeling with experimental screening, researchers can more efficiently identify imidazole-phenol derivatives with high efficacy and low toxicity for treating a range of diseases. nih.govnih.gov Collaborations with environmental scientists can also lead to the development of advanced sensors for monitoring pollutants and ensuring environmental safety. ijraset.com
Perspectives on Rational Design of Novel Imidazole-Phenol Systems for Specific Applications
The rational design of novel imidazole-phenol systems holds the key to unlocking their full potential for a wide array of specific applications. nih.gov Advances in computational chemistry and molecular modeling are enabling researchers to predict the properties of new molecules with increasing accuracy. mdpi.com This in silico approach allows for the virtual screening of large libraries of compounds, saving time and resources in the drug discovery and materials development processes. nih.gov
For instance, in the design of new anticancer agents, researchers can use molecular docking studies to predict how different imidazole-phenol derivatives will bind to specific protein targets. nih.gov This allows for the design of molecules with high binding affinity and selectivity, potentially leading to more effective and less toxic cancer therapies. Similarly, for the development of new chemosensors, computational models can be used to predict how changes in the molecular structure will affect the sensor's selectivity and sensitivity towards a particular analyte. nih.gov
The concept of a "multi-channel" receptor system, where a single imidazole-based molecule can detect different types of analytes, is an exciting prospect in sensor design. researchgate.net This could be achieved by carefully designing molecules with multiple binding sites and signaling mechanisms. Furthermore, the principles of green chemistry are increasingly being integrated into the rational design process, with a focus on developing synthetic routes that are environmentally friendly and sustainable. nih.gov
By combining the power of computational design with innovative synthetic strategies, the future of imidazole-phenol chemistry looks bright, with the potential to deliver novel solutions to challenges in medicine, materials science, and environmental monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
